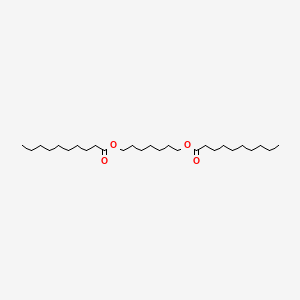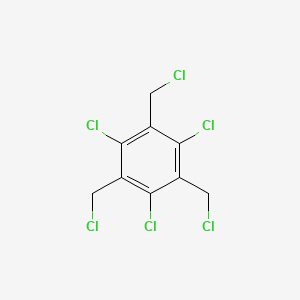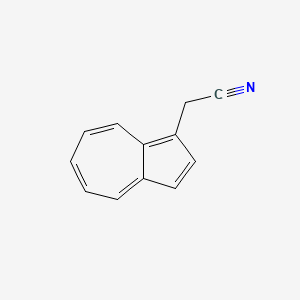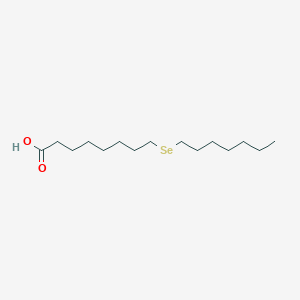
8-Heptylselanyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Heptylselanyloctanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a selenium atom within its molecular structure, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Heptylselanyloctanoic acid typically involves the introduction of a selenium atom into an octanoic acid derivative. One common method is the nucleophilic substitution reaction where a heptyl group is introduced to the selenium atom. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction conditions and can be optimized for higher yields and purity. The use of automated systems ensures consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Heptylselanyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-Heptylselanyloctanoic acid has found applications in several scientific domains:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties, which may have implications in reducing oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials that require selenium incorporation.
Wirkmechanismus
The mechanism by which 8-Heptylselanyloctanoic acid exerts its effects is primarily through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets include enzymes and proteins that are involved in oxidative stress pathways. The compound can modulate these pathways, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Octanoic Acid: A simpler carboxylic acid without the selenium atom.
Selenocysteine: An amino acid containing selenium, known for its role in biological systems.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness: 8-Heptylselanyloctanoic acid is unique due to its specific structure that combines a heptyl group with a selenium atom within an octanoic acid framework. This unique combination imparts distinct chemical and biological properties that are not observed in simpler carboxylic acids or other selenium-containing compounds.
Eigenschaften
CAS-Nummer |
50514-84-6 |
|---|---|
Molekularformel |
C15H30O2Se |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
8-heptylselanyloctanoic acid |
InChI |
InChI=1S/C15H30O2Se/c1-2-3-4-7-10-13-18-14-11-8-5-6-9-12-15(16)17/h2-14H2,1H3,(H,16,17) |
InChI-Schlüssel |
NTDUYJDEXJYDAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Se]CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


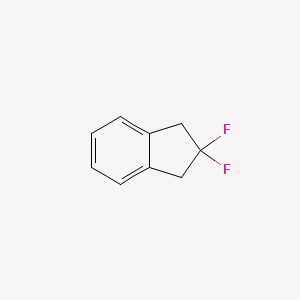
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)

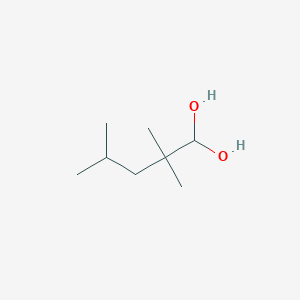
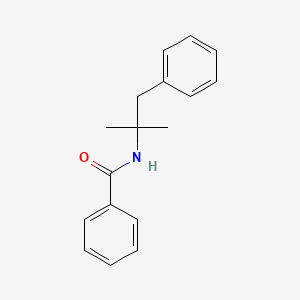
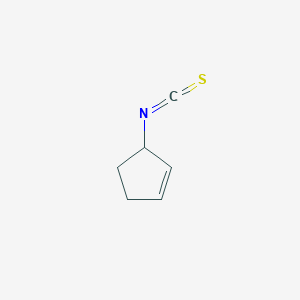
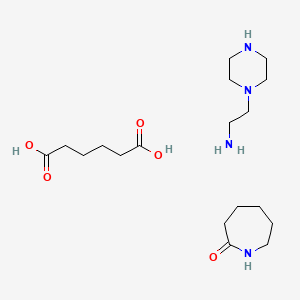
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
